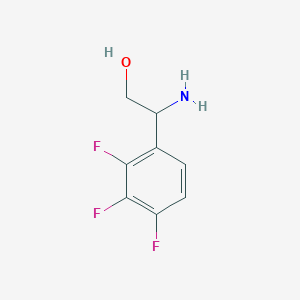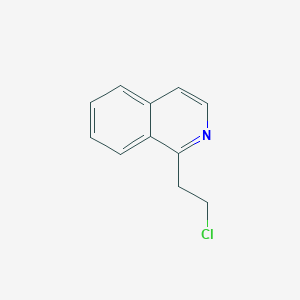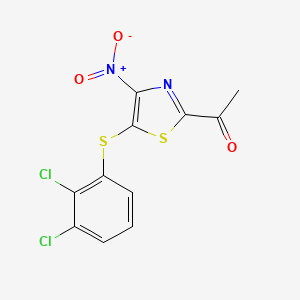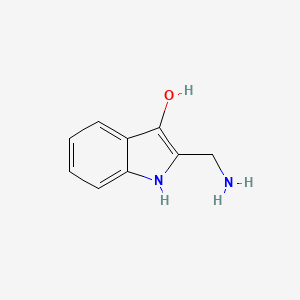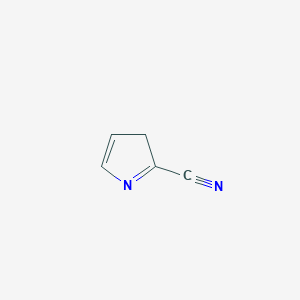
3H-Pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring with a nitrile group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrole-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of acyl (bromo)acetylenes with pyrrole rings in the presence of solid alumina at room temperature . Another approach involves the addition of propargylamine to acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrole-2-amine derivatives.
Wissenschaftliche Forschungsanwendungen
3H-Pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3H-Pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit specific enzymes, such as lysine-specific demethylase 1, which is overexpressed in certain cancers . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
3H-Pyrrolo[2,3-c]quinoline: This compound shares a similar pyrrole-based structure and exhibits comparable biological activities.
Pyrrolo[2,3-c]isoquinoline: Another related compound with a fused pyrrole ring system, known for its applications in medicinal chemistry.
Pyrrolopyrazine: This compound contains both pyrrole and pyrazine rings and is noted for its diverse biological activities.
Uniqueness: 3H-Pyrrole-2-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.
Eigenschaften
Molekularformel |
C5H4N2 |
|---|---|
Molekulargewicht |
92.10 g/mol |
IUPAC-Name |
3H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1,3H,2H2 |
InChI-Schlüssel |
FXLDJXAXQYYCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


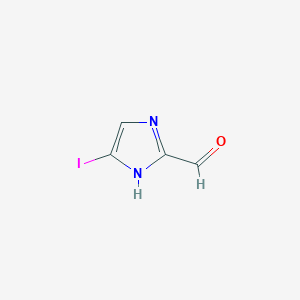
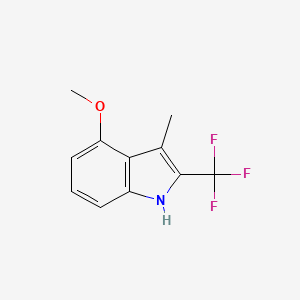

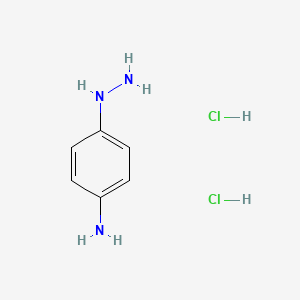
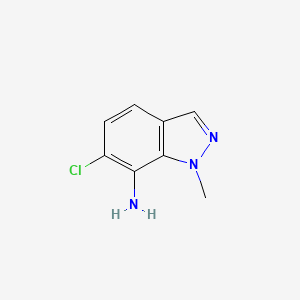
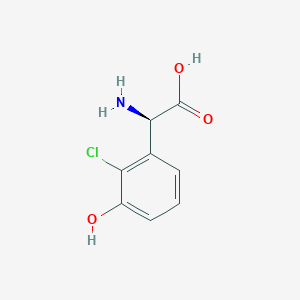
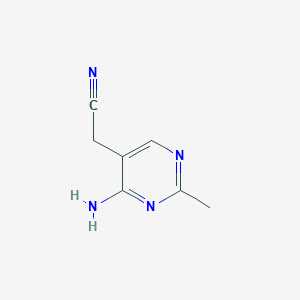
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)

